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Chloro(trimethyl)phosphanium;silver

Cat. No.: B14669210
CAS No.: 40696-95-5
M. Wt: 219.40 g/mol
InChI Key: UXTGZYDBTOILQT-UHFFFAOYSA-N
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Description

Significance of Phosphine (B1218219) Ligands in Coinage Metal Chemistry

Phosphine ligands (PR₃) are of paramount importance in the coordination chemistry of coinage metals (copper, silver, and gold). rsc.org These ligands are soft donors, which aligns well with the soft nature of the coinage metal ions in their +1 oxidation state. libretexts.org Their strong σ-donor properties stabilize low oxidation states of the metals, influencing the reactivity and selectivity of the resulting complexes. fiveable.me

The steric and electronic properties of phosphine ligands can be precisely tuned by varying the R groups, which can be alkyl or aryl substituents. libretexts.orgfiveable.me This tunability allows for the systematic modification of the metal's coordination environment, leading to the design of complexes with specific catalytic or photoluminescent properties. rsc.orgfiveable.me Bridging phosphine ligands are particularly crucial in the self-assembly of discrete polynuclear aggregates of coinage metals, which often exhibit interesting photoluminescent behaviors. rsc.org

Overview of Silver(I) Complexes: Historical Context and Contemporary Relevance

Silver has a long history of use in various applications, and the study of its coordination compounds has an equally rich past. nih.govresearchgate.net The exploration of silver(I) complexes has been driven by their diverse structural motifs and wide-ranging applications. researchgate.net Historically, interest in these complexes was often related to their use in photography and medicine.

In contemporary science, silver(I) complexes are experiencing a resurgence of interest for several reasons. They are being investigated as potential precursors for the chemical vapor deposition (CVD) of silver films. acs.org Furthermore, the ability of silver(I) centers to participate in metallophilic interactions, which are weak, attractive forces between closed-shell metal ions, has sparked theoretical interest and influences the structure and properties of these materials. acs.org A significant area of modern research is the application of silver(I) complexes, particularly those with phosphine ligands, as potential anticancer agents. nih.govnih.govnih.gov These complexes have shown promising cytotoxicity against various cancer cell lines. nih.govnih.gov

Specific Focus on Trimethylphosphine (B1194731) as a Ligand (PMe₃) in Silver(I) Systems

Trimethylphosphine (PMe₃) is a highly basic and sterically small phosphine ligand. chemeurope.com Its strong electron-donating ability and relatively small cone angle of 118° make it a versatile ligand in coordination chemistry. chemeurope.com In the context of silver(I) systems, PMe₃ forms stable complexes. chemeurope.com For instance, the complex AgI(PMe₃) is a stable, weighable compound that can release PMe₃ upon heating. chemeurope.com The fundamental properties of trimethylphosphine are summarized in the table below.

Contextualizing Chloro(trimethyl)phosphanium;silver within Silver(I) Phosphine-Halide Coordination Chemistry

The coordination chemistry of silver(I) halides with phosphine ligands is particularly rich and varied. researchgate.net The resulting structures are highly dependent on the stoichiometry of the reactants, the nature of the halide, and the specific phosphine ligand used. researchgate.net These complexes can exist as monomers, dimers, cubane-like tetramers, and other polynuclear aggregates. nih.gov

This compound falls within this class of silver(I) phosphine-halide complexes. The reaction of a silver(I) halide with a phosphine ligand typically leads to the formation of a coordination complex. nih.gov The structure of these complexes can vary significantly; for example, silver chloride complexes with primary and tertiary phosphines can form different structural types, including dimeric quadrangles and distorted cubane (B1203433) structures. nih.gov The specific structure of this compound would be influenced by the strong basicity and small steric profile of the trimethylphosphine ligand in conjunction with the coordinating properties of the chloride ion.

Table of Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9AgClP+ B14669210 Chloro(trimethyl)phosphanium;silver CAS No. 40696-95-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

40696-95-5

Molecular Formula

C3H9AgClP+

Molecular Weight

219.40 g/mol

IUPAC Name

chloro(trimethyl)phosphanium;silver

InChI

InChI=1S/C3H9ClP.Ag/c1-5(2,3)4;/h1-3H3;/q+1;

InChI Key

UXTGZYDBTOILQT-UHFFFAOYSA-N

Canonical SMILES

C[P+](C)(C)Cl.[Ag]

Origin of Product

United States

Advanced Structural Characterization of Chloro Trimethyl Phosphanium;silver Complexes

X-ray Crystallography for Solid-State Architectures

Determination of Coordination Geometries at the Silver Center

The coordination environment around the silver(I) ion in phosphine (B1218219) complexes is highly variable and is influenced by factors such as the stoichiometry of the silver to ligand ratio, the nature of the halide, and the reaction conditions. researchgate.netuwa.edu.au Common geometries observed for silver(I) phosphine complexes include linear, trigonal planar, and tetrahedral arrangements. up.ac.za In some instances, distorted coordination environments are also observed. The choice of ligands and counter-ions significantly dictates the final geometry of the complex. up.ac.za For example, the reaction of silver(I) salts with monodentate tertiary phosphines can lead to monomeric or dimeric complexes, with the silver centers predominantly exhibiting four-coordinate geometries. up.ac.za However, two- or three-coordinate geometries can be favored when the anion is a weak donor or when the phosphine ligands are sterically bulky. up.ac.za

Analysis of Silver-Phosphorus and Silver-Halide Bond Lengths and Angles

Detailed analysis of crystallographic data allows for the precise determination of key bonding parameters. The bond lengths and angles within silver-phosphine halide complexes provide critical information about the nature and strength of the coordinate bonds. researchgate.net For instance, an inverse relationship has been observed between the Ag-P bond length and the magnitude of the one-bond silver-phosphorus NMR coupling constant, |¹J(¹⁰⁹Ag, ³¹P)|. cdnsciencepub.com This suggests that shorter Ag-P bonds correspond to stronger interactions. The bonding in metal-phosphine complexes involves σ-donation from the phosphine to the metal and π-acceptance by the phosphine from the metal. wikipedia.org This backbonding involves the overlap of filled metal d-orbitals with the σ* anti-bonding orbitals of the P-C bonds in the phosphine ligand. libretexts.orguleth.ca

Elucidation of Multinuclearity and Aggregation Motifs

Silver(I) phosphine halide complexes frequently exhibit a tendency to form multinuclear aggregates. X-ray crystallography has been essential in identifying various aggregation motifs, including dimeric and tetrameric structures. cdnsciencepub.com The formation of these larger assemblies is often driven by bridging halide or other anionic ligands. For instance, solid-state structures of some silver phosphine complexes with triflate anions have been shown to be dimeric, with the triflate ions bridging between the two silver centers. researchgate.net The study of copper and silver chalcogenide clusters has also revealed a wide variety of polynuclear structures, which are stabilized by phosphine ligands. rsc.org

Solution-Phase Spectroscopic Elucidation

While X-ray crystallography provides a static picture of the solid state, spectroscopic techniques, particularly NMR, are invaluable for characterizing the behavior of these complexes in solution.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is a powerful tool for probing the structure and dynamics of silver-phosphine complexes in solution. researchgate.net ³¹P NMR is particularly informative.

The ³¹P NMR chemical shifts are highly sensitive to the coordination environment of the phosphorus atom. nih.gov Coordination of a phosphine ligand to a silver center typically results in a downfield shift of the ³¹P NMR signal compared to the free phosphine. nih.gov The magnitude of this coordination-induced shift (Δδ(³¹P)) provides an indication of the strength of the Ag-P interaction. nih.gov

Furthermore, the coupling between the phosphorus nucleus (³¹P, I=1/2) and the two naturally occurring silver isotopes, ¹⁰⁷Ag (I=1/2, 51.8% abundance) and ¹⁰⁹Ag (I=1/2, 48.2% abundance), provides rich structural information. researchgate.net The observation of ¹J(Ag-P) coupling is indicative of a stable Ag-P bond in solution. nih.gov The magnitude of this coupling constant has been shown to correlate with the Ag-P bond length, with larger coupling constants generally associated with shorter bonds. cdnsciencepub.comresearchgate.net The ratio of ¹J(¹⁰⁹Ag,³¹P) to ¹J(¹⁰⁷Ag,³¹P) is approximately 1.15, reflecting the ratio of the magnetogyric ratios of the two silver isotopes. researchgate.net

Variable-temperature (VT) NMR studies, including Diffusion-Ordered NMR Spectroscopy (DOSY), are particularly useful for investigating the aggregation behavior and fluxional processes of these complexes in solution. nih.govacs.orgresearchgate.net Changes in the NMR spectra as a function of temperature can provide insights into ligand exchange processes and the equilibrium between different aggregated species. nih.gov For instance, the absence of Ag-P coupling at room temperature in some tetrahedral complexes suggests fast ligand exchange, which can sometimes be resolved at lower temperatures. nih.gov

Table 1: Representative ³¹P NMR Data for Silver-Phosphine Complexes

Complex TypeSolvent³¹P Chemical Shift (δ, ppm)¹J(¹⁰⁹Ag,³¹P) (Hz)Reference
[Ph₃PAgX]nSolid State3.1 - 9.2401 - 869 cdnsciencepub.com
Homoleptic Phosphino Silver ComplexesD₂O / DMSODownfield shift from free ligandNot observed at room temp. nih.gov
[HB(pz)₃]Ag(PR₃)DMSO-Observed doublet/doublet of doublets nih.gov
[Ag(PPh₂Cy)NO₃]CDCl₃21.94, 25.50 (d)- up.ac.za
[Ag(PPh₂Cy)₂NO₃]CDCl₃17.24 (s)- up.ac.za
[Ag(PPh₂Cy)₃NO₃]CDCl₃12.10 (s)- up.ac.za
[Ag(PPh₂Cy)₃Br]CDCl₃9.37 (s)- up.ac.za
Note: This table presents a selection of data to illustrate the range of observed values and is not exhaustive.

Vibrational Spectroscopy (Infrared and Raman) for Ligand and Coordination Environment Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for characterizing the internal vibrations of the trimethylphosphine (B1194731) (P(CH₃)₃) ligand and probing the low-frequency modes associated with the silver-phosphine and silver-chlorine bonds. There are no selection rules in Inelastic Neutron Scattering (INS) spectroscopy, meaning all vibrational modes are allowed, which can provide data that is complementary to IR and Raman spectroscopy. nih.gov

The vibrational spectrum of a complex like Chloro(trimethyl)phosphanium;silver can be divided into two main regions:

Internal Ligand Vibrations: These high-frequency vibrations are characteristic of the trimethylphosphine ligand itself. The analysis of these bands, when compared to the free ligand, can indicate how coordination to the silver atom affects the ligand's internal geometry. Key vibrational modes for the trimethylphosphine ligand are similar to those found in analogous trimethyl-element compounds. nih.gov

Metal-Ligand Vibrations: These vibrations occur at much lower frequencies and are directly related to the coordination sphere around the silver atom. They include the stretching and bending modes of the Ag-P and Ag-Cl bonds. The Raman spectrum of silver chloride (AgCl) itself shows characteristic peaks in the low-frequency region, which can be related to the Ag-Cl bond vibrations within the complex. researchgate.net

The table below outlines the expected vibrational modes and their approximate spectral regions for a this compound complex.

Vibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopic TechniqueDescription
C-H Stretching2900-3000IR, RamanAsymmetric and symmetric stretching of the methyl C-H bonds.
CH₃ Deformation1400-1450IR, RamanAsymmetric and symmetric bending of the methyl groups. nih.gov
CH₃ Rocking850-950IR, RamanRocking motions of the methyl groups. nih.gov
P-C Stretching650-780IR, RamanAsymmetric and symmetric stretching of the phosphorus-carbon bonds. nih.gov
Ag-P Stretching100-200Raman, Far-IRStretching of the coordinate bond between the silver atom and the phosphorus atom of the ligand.
Ag-Cl Stretching~100-250Raman, Far-IRStretching of the bond between the silver and chlorine atoms. The Raman spectrum of AgCl shows features around 107 cm⁻¹. researchgate.net

Advanced X-ray Absorption Spectroscopy (XAS) for Local Structure and Electronic State

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information on the local geometric and electronic structure of the absorbing atom. nsf.govrsc.org For this compound, performing XAS at the Silver (Ag) K-edge can precisely define the coordination environment of the silver centers. The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: This region, close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. acs.org For the silver complex, the Ag K-edge XANES spectrum would confirm the expected +1 oxidation state of the silver ion. researchgate.net

EXAFS: The oscillations in this region, extending several hundred eV above the edge, contain information about the local atomic environment of the absorbing atom. Analysis of the EXAFS can determine the type, number, and distance of neighboring atoms. nsf.govacs.org This analysis would yield precise measurements of the Ag-P and Ag-Cl bond lengths and confirm the coordination number of the silver center. chemrxiv.org

The table below summarizes the structural parameters that can be obtained from an XAS study of this compound.

XAS RegionInformation ObtainedSignificance for the Complex
XANESOxidation State of SilverConfirms the Ag(I) electronic configuration. acs.org
XANESCoordination Geometry (e.g., linear, trigonal)Provides insight into the overall geometry of the coordination sphere.
EXAFSBond Distances (Ag-P, Ag-Cl)Yields precise, quantitative measurements of the key coordination bond lengths. nsf.gov
EXAFSCoordination NumberDetermines the number of nearest neighbor P and Cl atoms around the Ag center. nsf.gov

Solid-State NMR Spectroscopy (e.g., CP/MAS ³¹P NMR) for Structural Information

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for obtaining detailed structural information on crystalline materials. For phosphorus-containing compounds, ³¹P NMR using Cross-Polarization (CP) and Magic Angle Spinning (MAS) is particularly powerful. researchgate.net

A ³¹P CP/MAS NMR spectrum of a solid this compound complex reveals the number of crystallographically distinct phosphorus sites in the unit cell. researchgate.net Furthermore, the spectrum provides two key parameters: the isotropic chemical shift (δ) and the indirect spin-spin coupling constant (¹J).

The ³¹P chemical shift is sensitive to the electronic environment around the phosphorus nucleus. The coupling of the ³¹P nucleus to the two naturally occurring spin-active silver isotopes, ¹⁰⁷Ag (I=1/2, 51.8% abundance) and ¹⁰⁹Ag (I=1/2, 48.2% abundance), results in a characteristic splitting of the ³¹P signal into a pair of doublets. researchgate.net The magnitude of the coupling constant, |¹J(Ag,P)|, has been shown to correlate with the Ag-P bond length. researchgate.net

The table below presents the solid-state ³¹P NMR data for the analogous chloro(triphenyl)phosphane-silver complex.

CompoundSiteδ(³¹P) (ppm)|¹J(¹⁰⁷Ag,³¹P)| (Hz)|¹J(¹⁰⁹Ag,³¹P)| (Hz)
[Ph₃PAgCl]₄19.2 ± 0.2586 ± 10663 ± 10
23.1 ± 0.2593 ± 10681 ± 10
Data sourced from a study on 1:1 silver-triphenylphosphine complexes. researchgate.net

These spectroscopic techniques, when used in combination, provide a robust and detailed structural characterization of this compound complexes, from the internal bonding of the ligand to the precise geometry of the metallic coordination sphere.

Coordination Environment and Ligand Effects in Chloro Trimethyl Phosphanium;silver Systems

Electronic and Steric Influence of Trimethylphosphine (B1194731) (PMe₃) as a Ligand

Organophosphorus compounds, particularly phosphines (PR₃), are crucial ligands in coordination and organometallic chemistry due to the ability to systematically tune their electronic and steric properties by modifying the R groups. manchester.ac.uk Trimethylphosphine, as a fundamental trialkylphosphine, serves as a key example of a compact, strongly donating ligand.

Trimethylphosphine is recognized as a highly basic ligand. wikipedia.orgsciencemadness.org The basicity of phosphines, a measure of their ability to donate their lone pair of electrons, generally follows the order R₃P > R₂PH > RPH₂ > PH₃ for comparable alkyl groups. manchester.ac.uk PMe₃ is a strong σ-donor, readily forming complexes with a wide array of metals by donating its phosphorus lone pair, which possesses significant s-character. wikipedia.orgmanchester.ac.uk Its pKa value of 8.65 indicates it is a stronger base than many arylphosphines but less basic than bulkier alkylphosphines like tri(t-butyl)phosphine. wikipedia.orgcdnsciencepub.com This strong donor capability influences the electronic environment of the metal center it coordinates to.

Table 1: Comparison of pKa Values for Selected Phosphine (B1218219) Ligands
Phosphine LigandpKa ValueReference
P(t-Bu)₃ (Tri(tert-butyl)phosphine)11.40 cdnsciencepub.com
P(CH₃)₃ (Trimethylphosphine)8.65 wikipedia.org
P(4-NMe₂C₆H₄)₃ (Tris(4-dimethylaminophenyl)phosphine)8.65 cdnsciencepub.com
P(C₆H₅)₃ (Triphenylphosphine)2.73 cdnsciencepub.com
P(4-ClC₆H₄)₃ (Tris(4-chlorophenyl)phosphine)1.03 cdnsciencepub.com

The steric bulk of a phosphine ligand is a critical factor in determining the number of ligands that can fit around a metal center and the resulting geometry of the complex. umb.edu This is commonly quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard metal-phosphorus distance. researchgate.netrsc.org Trimethylphosphine is a relatively compact phosphine, with a Tolman cone angle of 118°. wikipedia.orgsciencemadness.org This small steric profile allows for a higher number of PMe₃ ligands—up to five or six—to coordinate to a single metal center, in contrast to bulkier phosphines like tricyclohexylphosphine (B42057) (PCy₃), which typically only allow two ligands to bind. umb.edu

Table 2: Tolman Cone Angles for Common Phosphine Ligands
Phosphine LigandTolman Cone Angle (θ)Reference
P(t-Bu)₃ (Tri(tert-butyl)phosphine)182° researchgate.net
PCy₃ (Tricyclohexylphosphine)170° acs.org
PPh₃ (Triphenylphosphine)145° researchgate.net
PEt₃ (Triethylphosphine)132° researchgate.net
PMe₃ (Trimethylphosphine)118° wikipedia.orgsciencemadness.org

The Role of the Chloride Ligand in Silver(I) Coordination and Aggregation

The chloride ion, while often considered a simple counter-ion, plays a crucial role in the structural chemistry of silver(I) phosphine complexes. researchgate.net As a halide, chloride can act as both a terminal ligand and, more significantly, as a bridging ligand between two or more metal centers. nih.govlibretexts.org This bridging capability is a primary driver for the formation of polynuclear aggregates in silver(I)-chloride systems. In solution, particularly in non-coordinating solvents, the abstraction of a chloride ligand from a metal complex by a silver salt may be incomplete, leading to the formation of stable, chloride-bridged dinuclear species. nih.gov The strong affinity of silver(I) for chloride means that various Ag⁺-Cl⁻ complexes can exist, and these species can act as precursors to more complex structures. nih.govresearchgate.net The presence of chloride directly influences the nuclearity of the final complex, favoring aggregated structures over simple mononuclear species.

Factors Governing Coordination Numbers and Geometries of Silver(I) in PMe₃-Chloride Complexes

The coordination number and geometry of silver(I) in its complexes are determined by a combination of factors, including the size of the metal ion, steric interactions between ligands, and the ligand-to-metal ratio. libretexts.orguni-siegen.de Silver(I) is known to adopt a wide variety of coordination geometries, most commonly linear, trigonal planar, and tetrahedral arrangements. researchgate.netnih.gov

In chloro(trimethyl)phosphanium;silver systems, the final structure is a result of the balance between the coordinating tendencies of the strong σ-donating but sterically small PMe₃ ligand and the bridging capacity of the chloride anion. researchgate.net

Ligand-to-Silver Ratio: The stoichiometry of the reactants is a fundamental determinant of the structure. researchgate.net A high ratio of PMe₃ to silver(I) chloride would favor the formation of complexes with higher coordination numbers, such as [Ag(PMe₃)₄]⁺, where the chloride exists as a non-coordinating counter-ion.

Steric Effects: While PMe₃ is relatively small, the number of phosphine and chloride ligands that can simultaneously bind is still governed by steric repulsion. libretexts.org

Bridging vs. Terminal Ligands: The competition between PMe₃ and Cl⁻ for coordination sites, and the propensity of Cl⁻ to bridge, leads to a rich variety of structural possibilities. For example, a 1:1 complex of AgCl and PMe₃ can exist as a tetrameric cubane-like cluster, [AgCl(PMe₃)]₄, where both chloride and phosphine ligands are terminally bound to tetrahedral silver centers, which are in turn bridged by the chloride ions. In other arrangements, chloride-bridged dinuclear complexes can form. nih.gov

The flexible coordination sphere of the d¹⁰ Ag⁺ ion allows it to readily accommodate the geometric requirements imposed by the combination of these factors, leading to linear, trigonal, and tetrahedral environments within the same system or under slightly different conditions. researchgate.net

Solvent Effects on Coordination Equilibrium and Aggregation in Solution

The choice of solvent can significantly influence the structure of coordination complexes in solution by affecting coordination equilibria and aggregation states. researchgate.netrsc.org Solvents can play several roles in the context of silver(I)-phosphine-chloride systems.

Coordinating solvents, such as acetonitrile (B52724), can compete with PMe₃ and chloride for binding sites on the silver(I) center. researchgate.net This can lead to the displacement of other ligands or the formation of solvent-adduct complexes, altering the equilibrium between different species in solution. For instance, in a strongly coordinating solvent, aggregated structures like [AgCl(PMe₃)]₄ might dissociate into smaller, solvent-coordinated fragments.

Conversely, non-coordinating solvents like dichloromethane (B109758) or hydrocarbons favor the intrinsic bonding preferences of the silver, phosphine, and chloride ions. nih.gov In such media, aggregation through chloride bridges is more likely to occur, as there is no solvent molecule to compete with the bridging ligand and stabilize monomeric species. nih.gov Therefore, the solubility and stability of various aggregated forms are highly dependent on the solvent environment, which can shift the equilibrium towards the most stable species under those specific conditions. researchgate.net

Theoretical and Computational Investigations of Chloro Trimethyl Phosphanium;silver

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

No specific DFT studies on the electronic structure and bonding of Chloro(trimethyl)phosphanium;silver were found. Such studies would typically provide insights into molecular orbital compositions, charge distribution, and the nature of the silver-phosphorus and silver-chlorine bonds.

Mechanistic Pathways of Complex Formation and Transformation via Computational Modeling

There is no available information from computational modeling on the mechanistic pathways for the formation or transformation of this compound. This type of research would involve simulating the reaction coordinates and transition states to understand how the complex is assembled from its precursors.

Prediction of Spectroscopic Parameters from First Principles

No first-principles calculations predicting the spectroscopic parameters (e.g., vibrational frequencies, NMR chemical shifts) of this compound have been published. These predictions are valuable for interpreting experimental spectra and confirming the structure of the compound.

Computational Analysis of Ligand-Metal Interaction Energies

A computational analysis of the ligand-metal interaction energies for this compound, which would quantify the strength of the bond between the silver atom and the trimethylphosphine (B1194731) and chloride ligands, is not available in the reviewed literature.

An examination of the catalytic applications of silver(I) phosphine (B1218219) complexes reveals their significant role in modern organic synthesis. While specific data on this compound as a catalyst is not extensively detailed in the literature, the broader class of analogous silver(I) phosphine complexes has been thoroughly investigated. These compounds are valued for their unique reactivity, often functioning as powerful Lewis acid catalysts.

Q & A

Q. What are the optimal synthetic routes for Chloro(trimethyl)phosphanium;silver, and how can reaction conditions be systematically optimized?

Methodological Answer: To identify optimal synthetic routes, employ factorial design to test variables such as stoichiometry, solvent polarity, temperature, and reaction time. For example, a 2^k factorial design (where k = number of variables) allows efficient exploration of parameter interactions . Monitor reaction progress using in situ FT-IR or NMR spectroscopy to track intermediate formation and byproduct evolution . Validate purity via X-ray crystallography or elemental analysis . Reference analogous phosphonium-silver systems (e.g., tetraphenylphosphonium chloride synthesis) for mechanistic insights .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what analytical parameters require validation?

Methodological Answer:

  • 31P NMR : Essential for confirming phosphorus coordination environment. Calibrate using trimethylphosphine oxide as a reference.
  • Ag L-edge XAS : Probes silver oxidation state and ligand coordination geometry.
  • ESI-MS : Validates molecular ion peaks and detects fragmentation pathways.
    Ensure instrument calibration with certified reference materials (e.g., USP 35–NF 30 phosphate standards) to minimize systematic errors .

Q. How can researchers establish a robust purification protocol for this compound to minimize halide contamination?

Methodological Answer: Use recrystallization in anhydrous solvents (e.g., dichloromethane/hexane mixtures) under inert atmosphere. Monitor chloride content via ion chromatography with a detection limit ≤1 ppm. Compare with ZDHC MRSL compliance thresholds for halides in synthetic compounds . For trace analysis, employ SEM-EDS to map elemental distribution in crystalline products.

Advanced Research Questions

Q. What experimental designs are suitable for probing the thermal stability and decomposition pathways of this compound under varying atmospheric conditions?

Methodological Answer: Conduct thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) to identify decomposition products (e.g., HCl, PH₃) under controlled O₂/N₂ atmospheres. Cross-reference with DFT calculations to predict intermediate stability . For kinetic studies, use Kissinger-Akahira-Sunose (KAS) method to derive activation energies from non-isothermal data.

Q. How can computational modeling (e.g., DFT or molecular dynamics) be employed to predict the reactivity of this compound in coordination chemistry?

Methodological Answer:

  • DFT : Optimize geometry at the B3LYP/def2-TZVP level to calculate ligand-binding energies and frontier molecular orbitals (FMOs). Compare with crystallographic data from analogous compounds (e.g., cobaltocenium derivatives) .
  • MD Simulations : Simulate solvent effects using COMSOL Multiphysics to model diffusion-limited reaction kinetics in polar aprotic solvents . Validate predictions with EXAFS to confirm coordination numbers.

Q. What strategies mitigate ligand displacement issues when studying this compound in catalytic applications?

Methodological Answer:

  • Competitive Binding Assays : Use UV-vis titration with competing ligands (e.g., CN⁻, SCN⁻) to quantify stability constants.
  • In Situ XAFS : Monitor ligand exchange dynamics during catalysis.
  • Theoretical Framework : Apply the Hard-Soft Acid-Base (HSAB) theory to predict ligand preferences, contextualized within the electronic structure of silver-phosphonium complexes .

Q. What strategies exist for resolving contradictions in reported thermodynamic properties of this compound complexes?

Methodological Answer:

  • Meta-Analysis : Systematically compare calorimetric (e.g., DSC) and computational data using Cohen’s d to quantify effect sizes across studies .
  • Error Propagation Analysis : Identify methodological discrepancies (e.g., solvent purity, calibration standards) using USP 35–NF 30 guidelines .
  • Collaborative Verification : Reproduce key experiments across independent labs with standardized protocols (e.g., IUPAC-recommended procedures).

Q. How can researchers design experiments to elucidate the role of counterion effects in modulating the redox behavior of this compound?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Compare Ag/AgCl reference systems with varying counterions (e.g., BF₄⁻ vs. PF₆⁻) in acetonitrile.
  • Marcus Theory Analysis : Calculate reorganization energies from Arrhenius plots of electron-transfer rates.
  • Crystallographic Database Mining : Cross-reference with structural data from ICSD to identify trends in bond lengths and ion pairing .

Methodological Resources

  • Synthetic Optimization : Factorial design protocols
  • Spectroscopic Validation : USP 35–NF 30 analytical standards
  • Computational Modeling : COMSOL Multiphysics workflows
  • Data Contradiction Resolution : Meta-analytical frameworks

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